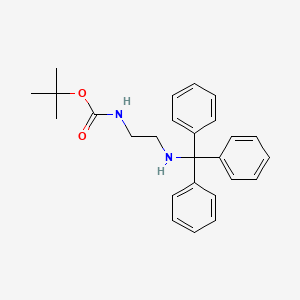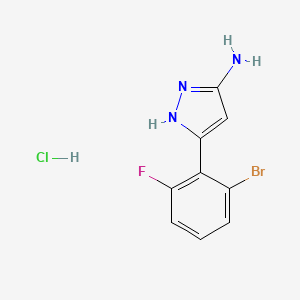
3-Amino-5-(2-bromo-6-fluorophenyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD32876655” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32876655” typically involves a series of well-defined chemical reactions. One common synthetic route includes the reaction of precursor molecules under controlled conditions to form the desired compound. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD32876655” is scaled up using large reactors and optimized processes to ensure high yield and purity. The industrial methods may involve continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD32876655” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “MFCD32876655” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance the reaction rate.
Major Products Formed
The major products formed from the reactions of “MFCD32876655” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
“MFCD32876655” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: “MFCD32876655” is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of “MFCD32876655” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Propriétés
Formule moléculaire |
C9H8BrClFN3 |
|---|---|
Poids moléculaire |
292.53 g/mol |
Nom IUPAC |
5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7BrFN3.ClH/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7;/h1-4H,(H3,12,13,14);1H |
Clé InChI |
IUKQWNLPOYUTTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C2=CC(=NN2)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



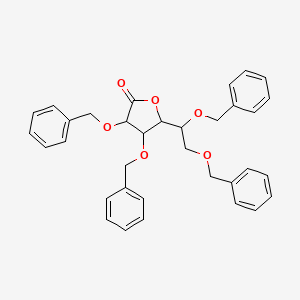
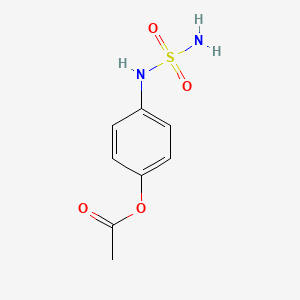

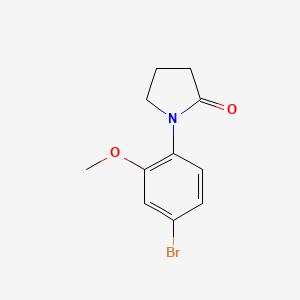
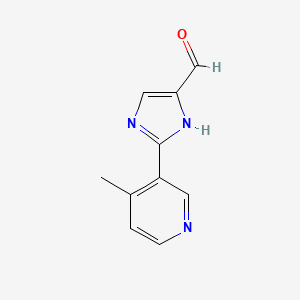
![7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B15336266.png)
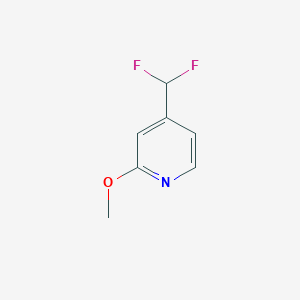

![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
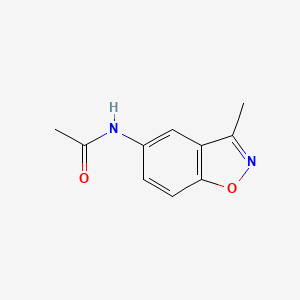
![1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
![tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15336306.png)
